

# Spectroscopic Profile of Schiarisanrin A: A Technical Guide

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## Compound of Interest

Compound Name: Schiarisanrin A

Cat. No.: B12374725

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This technical guide provides a comprehensive overview of the spectroscopic data for **Schiarisanrin A**, a C19 homolignan isolated from *Schizandra arisanensis*. The information presented is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the study by Kuo, Y.-H., et al., published in the *Journal of Organic Chemistry* in 1997.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition and exact mass of **Schiarisanrin A**.

Table 1: Mass Spectrometry Data for **Schiarisanrin A**

Ion	Calculated m/z	Found m/z	Formula
[M] <sup>+</sup>	398.1729	398.1729	C <sub>23</sub> H <sub>26</sub> O <sub>5</sub>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of **Schiarisanrin A** was elucidated using a combination of <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and coupling

constants (J) are in Hertz (Hz).

## <sup>1</sup>H NMR Spectroscopic Data

Table 2: <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) Data for **Schiarisanrin A**

Position	δ (ppm)	Multiplicity	J (Hz)
1	6.04	d	10.0
2	6.64	d	10.0
5	2.58	m	
5	2.38	m	
6'	6.75	s	
7'	4.90	d	
8'	3.48	m	8.0
9'	1.18	d	7.0
10	2.05	m	
10	1.85	m	
11	1.75	m	
11	1.55	m	
1-OMe	3.82	s	
2'-OMe	3.88	s	
5'-OMe	3.85	s	
6-Me	1.85	s	

## <sup>13</sup>C NMR Spectroscopic Data

Table 3: <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>) Data for **Schiarisanrin A**

Position	$\delta$ (ppm)
1	126.9
2	145.8
3	198.5
4	124.9
5	36.4
6	86.7
1'	132.8
2'	148.9
3'	111.8
4'	148.5
5'	110.9
6'	120.8
7'	89.8
8'	50.2
9'	13.9
10	32.1
11	22.8
1-OMe	56.0
2'-OMe	56.1
5'-OMe	56.2
6-Me	24.8

## Experimental Protocols

The following are the general experimental procedures for the acquisition of the spectroscopic data.

## General Experimental Procedures

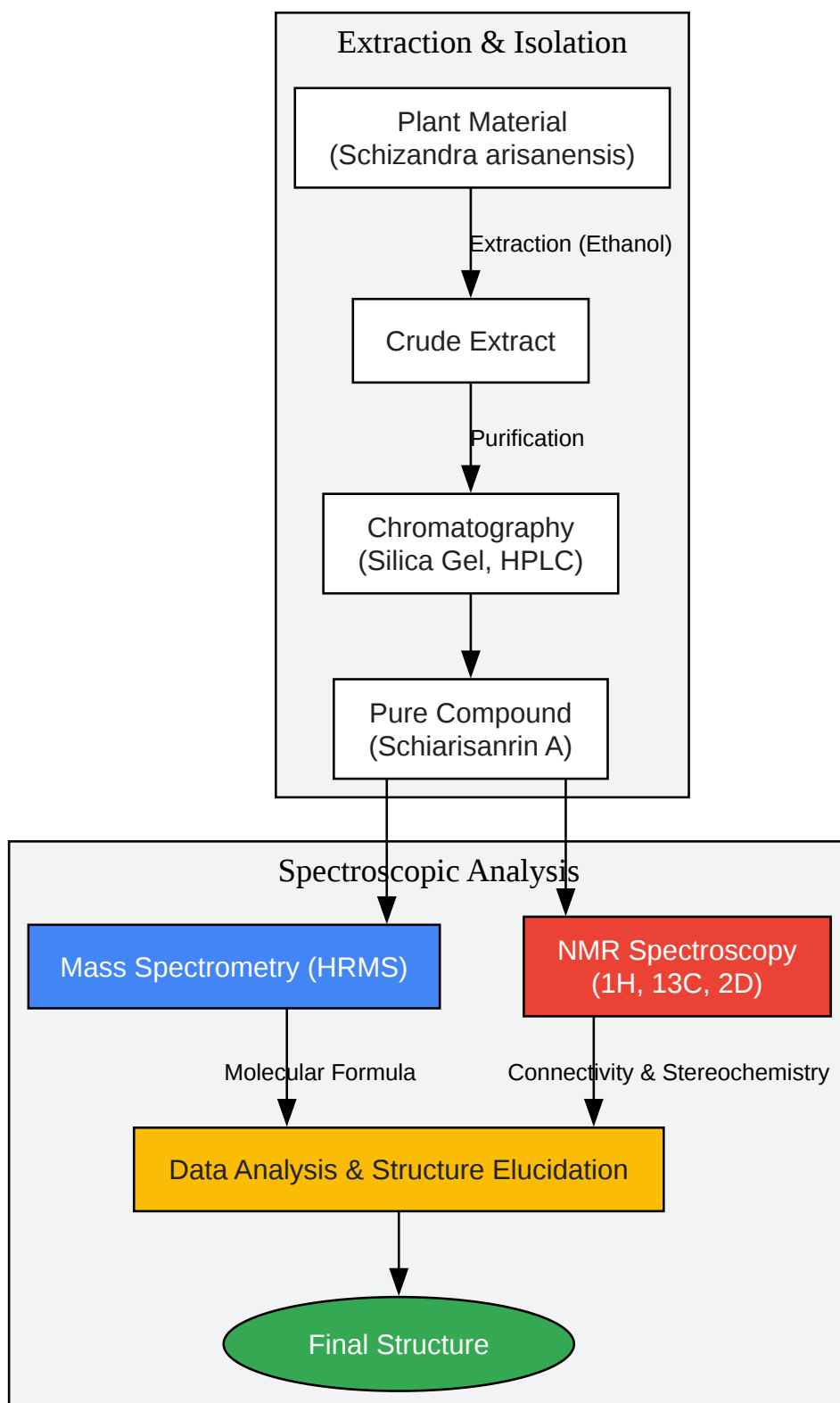
Optical rotations were measured on a JASCO DIP-370 digital polarimeter. Ultraviolet (UV) spectra were obtained on a Hitachi U-3200 spectrophotometer. Infrared (IR) spectra were recorded on a Shimadzu FT-IR 8100 spectrophotometer. Electron impact mass spectra (EIMS) and high-resolution mass spectra (HRMS) were taken on a JEOL JMS-HX 100 mass spectrometer.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AMX-500 spectrometer. Chemical shifts are reported in ppm ( $\delta$ ) with tetramethylsilane (TMS) as an internal standard.

## Isolation of Schiarisanrin A

The air-dried stems of *Schizandra arisanensis* were extracted with ethanol. The crude extract was then partitioned between chloroform and water. The chloroform-soluble fraction was subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography and high-performance liquid chromatography (HPLC) to yield pure **Schiarisanrin A**.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Schiarisanrin A** using spectroscopic methods.



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Caption: Workflow for the isolation and spectroscopic analysis of **Schiarisanrin A**.

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